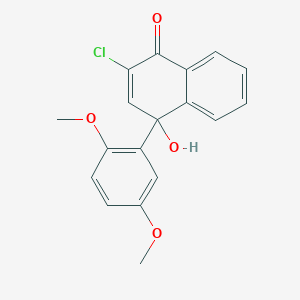
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxy group attached to a naphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 2-chloronaphthalene.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethoxybenzaldehyde with 2-chloronaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cyclization: The intermediate undergoes cyclization to form the naphthalenone core. This step may involve heating the intermediate in the presence of a dehydrating agent.
Hydroxylation: The final step involves the introduction of the hydroxy group at the desired position. This can be achieved through selective hydroxylation using reagents such as hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid: Similar structure with a benzoic acid core.
2-Chloro-4-{[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]amino}benzonitrile: Contains a benzonitrile core with similar substituents.
Uniqueness
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is unique due to its naphthalenone core, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
Propiedades
Número CAS |
84159-85-3 |
|---|---|
Fórmula molecular |
C18H15ClO4 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
2-chloro-4-(2,5-dimethoxyphenyl)-4-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C18H15ClO4/c1-22-11-7-8-16(23-2)14(9-11)18(21)10-15(19)17(20)12-5-3-4-6-13(12)18/h3-10,21H,1-2H3 |
Clave InChI |
DZRZZPZAKMISHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2(C=C(C(=O)C3=CC=CC=C32)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



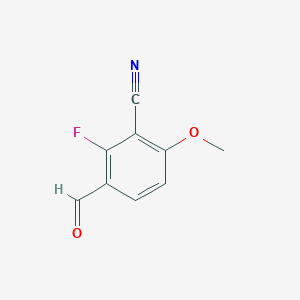
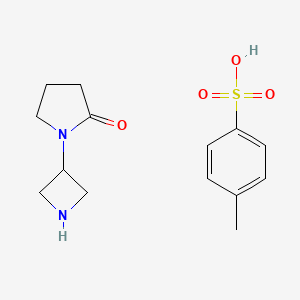
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
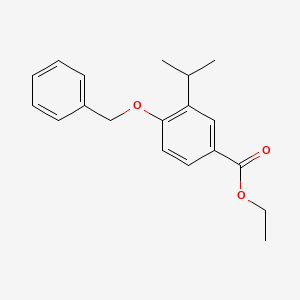

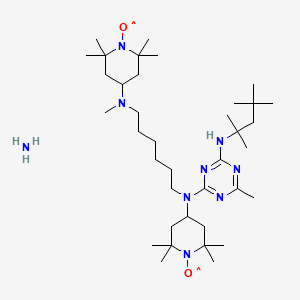

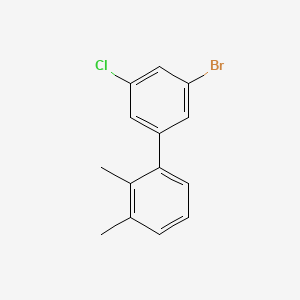

![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)


